molecular formula C10H10O5 B158173 (4-Formyl-2-methoxyphenoxy)acetic acid CAS No. 1660-19-1

(4-Formyl-2-methoxyphenoxy)acetic acid

Cat. No.: B158173
CAS No.: 1660-19-1
M. Wt: 210.18 g/mol
InChI Key: GRMPBSIGDVNLKQ-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (4-Formyl-2-methoxyphenoxy)acetic acid involves the hydroxymethylation of phenol, followed by acid treatment. The reaction typically proceeds as follows:

    Hydroxymethylation: Phenol reacts with formaldehyde in the presence of a base to form a hydroxymethylated intermediate.

    Acid Treatment: The intermediate is then treated with an acid to yield this compound[][1].

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst[][1].

Major Products Formed

    Oxidation: (4-Carboxy-2-methoxyphenoxy)acetic acid.

    Reduction: (4-Hydroxymethyl-2-methoxyphenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used[][1].

Scientific Research Applications

(4-Formyl-2-methoxyphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins[][1].

Comparison with Similar Compounds

Similar Compounds

    (4-Formylphenoxy)acetic acid: Lacks the methoxy group, which can affect its reactivity and solubility.

    (4-Methoxyphenoxy)acetic acid: Lacks the formyl group, which can influence its chemical behavior and applications.

    (4-Hydroxy-2-methoxyphenoxy)acetic acid: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and reactivity[][1].

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9-4-7(5-11)2-3-8(9)15-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMPBSIGDVNLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350724
Record name (4-formyl-2-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660-19-1
Record name (4-formyl-2-methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-formyl-2-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Vanillin (16.3 g, 0.107 mole), ethyl bromoacetate (21.6 g, 0.128 mole), potassium carbonate (17.8 g, 0.128 mole) and N,N-dimethyl-formamide (75 ml) were united, stirred and heated at 50°-55° C. for 35 minutes. Then a 10% aqueous sodium hydroxide solution (100 ml) and water (300 ml) was added and the mixture stirred on a steam bath for one hour. The solution was cooled and acidified with hydrochloric acid. The solid that separated was removed by filtration, washed with water and dried to give 20.4 g of the desired product, m.p. 177°-178° C.
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 80 g sodium hydroxide in 200 ml water was added to a mixture of 152 g of vanillin, 95 g chloroacetic acid, and 800 ml water with stirring. The mixture was heated to reflux 65 hours, cooled to room temperature, acidified with 70 ml conc. HCl, and the product collected by filtration. The solid was washed with 2 l of distilled water and dried to give 120 g, 57% yield.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 30.4 g of 4-hydroxy-3-methoxybenzaldehyde, 31.2 g of chloroacetic acid and 34 g of potassium hydroxide in 300 ml of water was refluxed for 7 hours. After cooling, hydrochloric acid was added and the precipitate was filtered off and dried. Yield 57%.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can (4-Formyl-2-methoxyphenoxy)acetic acid be used to synthesize compounds with potential anti-mycobacterial activity?

A1: Yes, this compound serves as a valuable building block in synthesizing novel compounds with promising anti-mycobacterial activity. [] For instance, it can be condensed with various ketones to yield chalcones, which can be further reacted with acid hydrazides to form diverse phenoxy acetic acid derivatives. These derivatives have been investigated for their activity against Mycobacterium tuberculosis H(37)Rv. [] This research highlights the potential of utilizing this compound in developing new treatments for tuberculosis.

Q2: How does this compound contribute to the formation of organotin(IV) complexes and what are their potential applications?

A2: this compound acts as a ligand, readily reacting with organotin(IV) precursors like di-n-butyltin oxide. [] This reaction leads to the formation of mononuclear and tetranuclear di-n-butyltin(IV) complexes, characterized by unique structural features like skew-trapezoidal bipyramidal geometry and dimeric ladder structures. [] Notably, these organotin(IV) complexes have demonstrated notable antibacterial activity, surpassing even the starting materials in some cases. [] This finding suggests their potential use in developing new antibacterial agents.

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